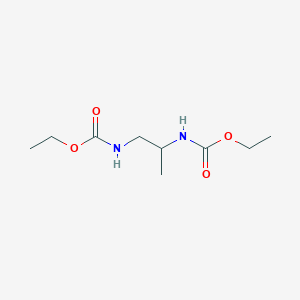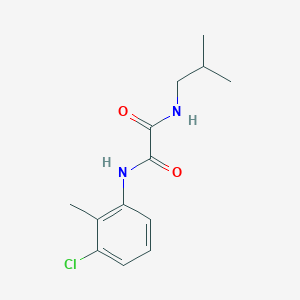
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide, commonly known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
作用机制
CI-994 exerts its therapeutic effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and the inhibition of HDACs leads to an increase in histone acetylation, resulting in the activation of tumor suppressor genes and the repression of oncogenes. CI-994 also inhibits the activity of other non-histone proteins, such as transcription factors, leading to the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, CI-994 has been shown to improve cognitive function in animal models of neurological disorders, such as Huntington's disease and Alzheimer's disease. It has also been shown to inhibit the replication of herpes simplex virus and cytomegalovirus.
实验室实验的优点和局限性
One of the advantages of CI-994 is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer agents. It also has a broad range of therapeutic applications, including neurological disorders and viral infections. However, one of the limitations of CI-994 is its potential toxicity, which may limit its clinical use. It also has poor solubility, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on CI-994. One of the areas of interest is the development of more potent and selective N-(3-chloro-2-methylphenyl)-N'-isobutylethanediamide based on the structure of CI-994. Another area of interest is the investigation of the combination therapy of CI-994 with other anticancer agents, such as immunotherapy and targeted therapy. The potential use of CI-994 in the treatment of viral infections, such as COVID-19, is also an area of interest. Furthermore, the investigation of the potential use of CI-994 in the treatment of other diseases, such as metabolic disorders and autoimmune diseases, is an area of future research.
Conclusion:
In conclusion, CI-994 is a promising compound that has shown potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the modulation of various cellular processes. Although it has several advantages, such as potent anticancer activity and broad therapeutic applications, it also has limitations, such as potential toxicity and poor solubility. Future research on CI-994 may lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
CI-994 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with isobutylamine, followed by the reaction with ethylenediamine. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
CI-994 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, including leukemia, lymphoma, and solid tumors. It has also been investigated for its potential to treat neurological disorders, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease. In addition, CI-994 has been studied for its antiviral activity against herpes simplex virus and cytomegalovirus.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)7-15-12(17)13(18)16-11-6-4-5-10(14)9(11)3/h4-6,8H,7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENODYAUDBCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N'-(2-methylpropyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
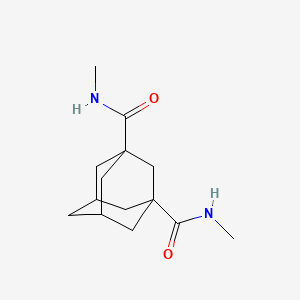
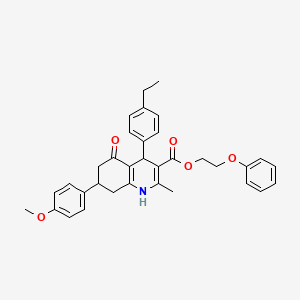
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
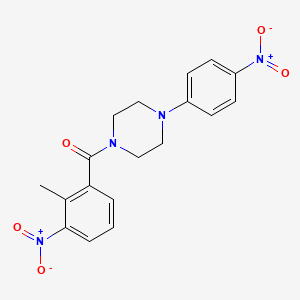
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
